molecular formula C10H8BrN B182235 1-(3-Bromophenyl)cyclopropanecarbonitrile CAS No. 124276-83-1

1-(3-Bromophenyl)cyclopropanecarbonitrile

Cat. No. B182235
M. Wt: 222.08 g/mol
InChI Key: VHNBUFCWKWBTIZ-UHFFFAOYSA-N
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Patent
US08193237B2

Procedure details

1-(3-Bromophenyl)cyclopropanecarbonitrile (Reference compound 25-1, 5.0 g, 23 mmol) and ethylene glycol (20 mL) were added to a solution of potassium hydroxide (3.7 g, 66 mmol) in water (20 mL). The mixture was stirred at 140° C. for 4 hours. The reaction mixture was poured into a solution mixture of ice-water mL) and 6 N hydrochloric acid (50 mL). The precipitated solid was separated by filtration and dried under reduced pressure to give the title reference compound (4.7 q) as a brown solid (yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:11]#N)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C(O)C[OH:15].[OH-:17].[K+].Cl>O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:11]([OH:15])=[O:17])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CC1)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.